N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
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Description
N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O2 and its molecular weight is 367.424. The purity is usually 95%.
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Biological Activity
N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique azepinoquinazoline structure allows for diverse biological interactions, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C21H22FN3O2 and a molecular weight of approximately 367.424 g/mol. The presence of a fluorophenyl group and a carboxamide functional group enhances its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C21H22FN3O2 |
Molecular Weight | 367.424 g/mol |
Purity | ≥ 95% |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. Research has focused on its anti-cancer properties and its ability to inhibit specific enzymes associated with tumor growth.
Anti-Cancer Activity
The compound has shown promise as an anti-cancer agent in various studies. It is believed to inhibit key pathways involved in cancer cell proliferation. For instance:
- In vitro studies demonstrated that the compound effectively inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity against these cells .
The mechanism by which this compound exerts its anti-cancer effects involves the inhibition of specific enzymes and signaling pathways critical for tumor growth:
- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase (CA) activity significantly . This inhibition can disrupt the pH regulation within tumors and affect their growth.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on MCF-7 Cells : A detailed investigation revealed that treatment with the compound led to a decrease in cell viability by inducing apoptosis through mitochondrial pathways.
- HepG2 Cell Line Analysis : The compound was found to enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Additional Biological Activities
Beyond its anti-cancer properties, this compound has been evaluated for other biological activities:
- Anticonvulsant Properties : Some derivatives within the azepinoquinazoline class have demonstrated anticonvulsant effects in animal models .
Properties
IUPAC Name |
N-(3-fluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-24-18-12-14(20(26)23-16-7-5-6-15(22)13-16)9-10-17(18)21(27)25-11-4-2-3-8-19(24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZOYURJXXOXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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